molecular formula C7H9IO2 B12904111 2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo- CAS No. 78684-68-1

2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-

Cat. No.: B12904111
CAS No.: 78684-68-1
M. Wt: 252.05 g/mol
InChI Key: CMPQBFWDBHKWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodohexahydro-2H-cyclopenta[b]furan-2-one is a chemical compound with the molecular formula C₇H₉IO₂ It is a derivative of cyclopenta[b]furan, characterized by the presence of an iodine atom and a hexahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodohexahydro-2H-cyclopenta[b]furan-2-one typically involves the iodination of hexahydro-2H-cyclopenta[b]furan-2-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the cyclopenta[b]furan ring .

Industrial Production Methods

Industrial production of 6-iodohexahydro-2H-cyclopenta[b]furan-2-one may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Iodohexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopenta[b]furan derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .

Scientific Research Applications

6-Iodohexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-iodohexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, enabling the compound to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromohexahydro-2H-cyclopenta[b]furan-2-one
  • 6-Chlorohexahydro-2H-cyclopenta[b]furan-2-one
  • 6-Fluorohexahydro-2H-cyclopenta[b]furan-2-one

Uniqueness

6-Iodohexahydro-2H-cyclopenta[b]furan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

78684-68-1

Molecular Formula

C7H9IO2

Molecular Weight

252.05 g/mol

IUPAC Name

6-iodo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(9)10-7(4)5/h4-5,7H,1-3H2

InChI Key

CMPQBFWDBHKWRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CC(=O)O2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.